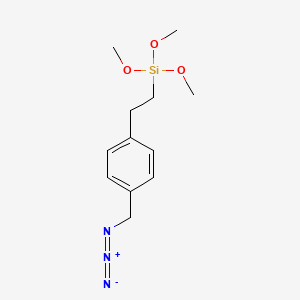

(6-(Benzyloxy)-1H-indol-2-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(6-(Benzyloxy)-1H-indol-2-yl)boronic acid” is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Physical And Chemical Properties Analysis

Boronic acids are Lewis acids that exist in equilibrium with boronate forms in aqueous solution . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry . In particular, the pinacol boronic esters, which are usually bench stable, easy to purify, and often even commercially available, have played a prominent role .

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Cross-Coupling Reactions

This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions, which are a type of palladium-catalyzed cross-coupling reaction. These reactions are widely used in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials .

Copper-Catalyzed Trifluoromethylation

It also plays a role in copper-catalyzed trifluoromethylation reactions. This process is important for introducing trifluoromethyl groups into organic molecules, which can significantly alter their chemical and physical properties, making them useful in medicinal chemistry .

Palladium-Catalyzed Benzylation

The compound is involved in palladium-catalyzed benzylation reactions. Benzylation is a key step in the synthesis of various organic compounds, particularly in the pharmaceutical industry where benzyl groups are commonly found in drug molecules .

Homocoupling Reactions

Homocoupling reactions are another application of this compound. These reactions involve the coupling of two identical organic substrates to form a new compound with a C-C bond, which is fundamental in organic synthesis .

Synthesis of Hydroxyquinones

It is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones. Hydroxyquinones are important compounds with various applications, including their use as antioxidants and potential therapeutic agents .

Drug Discovery and Delivery Devices

With its unique molecular composition, this compound is valuable for biomedicine scientists dedicated to propelling drug exploration endeavors. It displays superb characteristics akin to medicaments, making it a valuable asset for drug discovery and delivery devices .

Safety And Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Zukünftige Richtungen

The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored . Future research could focus on developing efficient methods for the protodeboronation of these compounds. Additionally, the increased stability of boronic esters presents new challenges, considering the removal of the boron moiety at the end of a sequence if required .

Eigenschaften

IUPAC Name |

(6-phenylmethoxy-1H-indol-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BNO3/c18-16(19)15-8-12-6-7-13(9-14(12)17-15)20-10-11-4-2-1-3-5-11/h1-9,17-19H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFJJCROCCUTSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C=C(C=C2)OCC3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681889 |

Source

|

| Record name | [6-(Benzyloxy)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(Benzyloxy)-1H-indol-2-yl)boronic acid | |

CAS RN |

1218790-97-6 |

Source

|

| Record name | B-[6-(Phenylmethoxy)-1H-indol-2-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Benzyloxy)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B577840.png)

![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B577843.png)

![4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B577856.png)